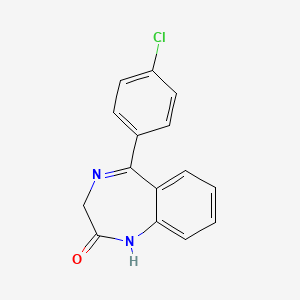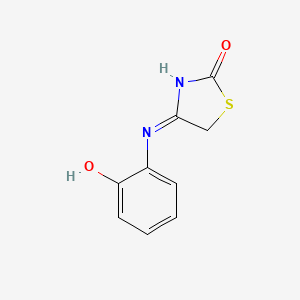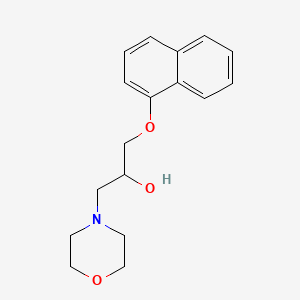
7,16-Diphenyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diphenyl- is a crown ether compound known for its ability to form stable complexes with various cations. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The unique structure of 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diphenyl- allows it to act as a ligand, binding to metal ions and facilitating various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diphenyl- typically involves the reaction of ethylene glycol derivatives with diamines under controlled conditions. One common method includes the reaction of ethylene glycol with diethylenetriamine in the presence of a suitable catalyst to form the desired crown ether .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization and chromatography to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diphenyl- undergoes various chemical reactions, including:
Complexation Reactions: Forms stable complexes with metal ions such as magnesium, calcium, and zinc.
Substitution Reactions: Can undergo nucleophilic substitution reactions where one of the ether groups is replaced by another nucleophile.
Common Reagents and Conditions
Iodine: Used in spectroscopic studies to form complexes with the crown ether.
Zirconium Compounds: Facilitate hydrolysis reactions at neutral pH.
Major Products Formed
Metal Complexes: Stable complexes with various metal ions.
Substituted Crown Ethers: Products of nucleophilic substitution reactions.
Applications De Recherche Scientifique
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diphenyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diphenyl- involves its ability to form stable complexes with metal ions. The ether groups in the crown ether structure provide electron-rich sites that can coordinate with metal cations, stabilizing them and facilitating various chemical reactions. This complexation ability is crucial for its applications in catalysis, ion transport, and drug delivery .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Diaza-18-crown-6: Another crown ether with similar complexation properties.
18-Crown-6: A crown ether with six oxygen atoms in the ring, known for its ability to complex with potassium ions.
Benzo-15-crown-5: A crown ether with a benzene ring, used in various chemical applications.
Uniqueness
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diphenyl- is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms in the ring. This combination allows it to form stable complexes with a broader range of metal ions compared to other crown ethers .
Propriétés
Numéro CAS |
91540-11-3 |
|---|---|
Formule moléculaire |
C24H34N2O4 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
7,16-diphenyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane |
InChI |
InChI=1S/C24H34N2O4/c1-3-7-23(8-4-1)25-11-15-27-19-21-29-17-13-26(24-9-5-2-6-10-24)14-18-30-22-20-28-16-12-25/h1-10H,11-22H2 |
Clé InChI |
GIXQLZQYBNJMRN-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCCN(CCOCCOCCN1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Tert-butyl-7-(ethylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15111382.png)
![1-[(Cyclohexylamino)carbonyl]piperidine-4-carboxylic acid](/img/structure/B15111389.png)

![1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15111405.png)
![1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B15111414.png)

![(2Z)-2-(4-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B15111428.png)

![5-[[(1,1-dimethylethoxy)carbonyl]amino]Pentanoic acid methyl ester](/img/structure/B15111434.png)
![1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15111437.png)
![2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B15111439.png)
![N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide](/img/structure/B15111450.png)
![3-(2,5-dimethoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B15111469.png)

